(+/-)-Averufin
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Overview
Description
(+/-)-Averufin is a naturally occurring polyketide compound that is a precursor in the biosynthesis of aflatoxins, which are toxic secondary metabolites produced by certain species of Aspergillus fungi. Aflatoxins are known for their potent carcinogenic properties, and this compound plays a crucial role in their biosynthetic pathway.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Averufin typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the use of polyketide synthase enzymes to catalyze the formation of the polyketide backbone, followed by various chemical modifications to introduce the necessary functional groups. The reaction conditions often involve controlled temperatures, pH levels, and the presence of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound is generally carried out through fermentation processes using genetically engineered strains of Aspergillus fungi. These strains are optimized to produce high yields of this compound by manipulating the expression of genes involved in its biosynthetic pathway. The fermentation process is conducted in large bioreactors under controlled conditions to maximize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
(+/-)-Averufin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen atoms to the molecule, often resulting in the formation of hydroxyl or carbonyl groups.
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of a hydroxyl group with a halogen atom.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. The reactions are usually performed under an inert atmosphere to prevent oxidation.
Substitution: Common reagents include halogenating agents like thionyl chloride and phosphorus tribromide. The reactions are often conducted in the presence of a solvent such as dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of averufanin, while reduction can yield dihydroaverufin. Substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
(+/-)-Averufin has several scientific research applications, including:
Chemistry: It is used as a model compound to study polyketide biosynthesis and the mechanisms of enzyme-catalyzed reactions.
Biology: It serves as a tool to investigate the metabolic pathways of Aspergillus fungi and the regulation of aflatoxin production.
Medicine: Research on this compound contributes to the development of antifungal agents and strategies to mitigate aflatoxin contamination in food and feed.
Industry: It is used in the production of biotechnological products and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (+/-)-Averufin involves its role as an intermediate in the biosynthesis of aflatoxins. It is converted to aflatoxin B1 through a series of enzymatic reactions catalyzed by cytochrome P450 monooxygenases and other enzymes. These enzymes introduce oxygen atoms and form the characteristic furan and lactone rings of aflatoxins. The molecular targets and pathways involved in this process include the polyketide synthase complex and various tailoring enzymes that modify the polyketide backbone.
Comparison with Similar Compounds
(+/-)-Averufin is unique among polyketides due to its specific role in aflatoxin biosynthesis. Similar compounds include:
Averufanin: Another intermediate in the aflatoxin biosynthetic pathway, formed by the oxidation of this compound.
Dihydroaverufin: A reduced derivative of this compound, also involved in aflatoxin biosynthesis.
Versicolorin A: A related polyketide that is further along the aflatoxin biosynthetic pathway.
These compounds share structural similarities with this compound but differ in their specific functional groups and roles in the biosynthetic pathway. The uniqueness of this compound lies in its position as a key intermediate that undergoes various modifications to ultimately form aflatoxins.
Properties
CAS No. |
28458-23-3 |
---|---|
Molecular Formula |
C20H16O8 |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
(1R,17S,20S)-3,7,9,20-tetrahydroxy-17-methyl-16,21-dioxapentacyclo[15.3.1.02,15.04,13.06,11]henicosa-2(15),3,6(11),7,9,13-hexaene-5,12-dione |
InChI |
InChI=1S/C20H16O8/c1-20-3-2-10(22)19(28-20)15-12(27-20)6-9-14(18(15)26)17(25)13-8(16(9)24)4-7(21)5-11(13)23/h4-6,10,19,21-23,26H,2-3H2,1H3/t10-,19-,20+/m0/s1 |
InChI Key |
JJXUKZWOMSARJK-UUADDVKTSA-N |
SMILES |
CC12CCCC(O1)C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@H](O1)C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O |
Canonical SMILES |
CC12CCC(C(O1)C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Nidurufin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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